molecular formula C27H25NO4 B1341364 Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid CAS No. 1014018-07-5

Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid

Cat. No.: B1341364
CAS No.: 1014018-07-5
M. Wt: 427.5 g/mol
InChI Key: OYQJCYXNLDUARS-CYFREDJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid (CAS synonym: Racemic Fmoc-cis-4-phenylpiperidine-3-carboxylic acid) is a piperidine-based derivative characterized by its stereoelectronic properties and functional group architecture. Its molecular formula is C27H25NO4, with a molecular weight of 427.49 g/mol . The compound features a cis-DL configuration (racemic mixture) at the piperidine ring, a 4-phenyl substituent, and an Fmoc (fluorenylmethyloxycarbonyl) protecting group on the nitrogen atom. The Fmoc group is base-labile, making this compound particularly useful in solid-phase peptide synthesis (SPPS) where orthogonal protection strategies are required .

Its applications span medicinal chemistry, catalysis, and the synthesis of complex heterocycles .

Properties

IUPAC Name

(3R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO4/c29-26(30)24-16-28(15-14-19(24)18-8-2-1-3-9-18)27(31)32-17-25-22-12-6-4-10-20(22)21-11-5-7-13-23(21)25/h1-13,19,24-25H,14-17H2,(H,29,30)/t19-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQJCYXNLDUARS-CYFREDJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]([C@@H]1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid (Fmoc-cis-DL-4-PPCA) is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article delves into the biological activity of Fmoc-cis-DL-4-PPCA, exploring its mechanisms, effects, and applications based on available research findings.

Chemical Structure and Properties

Fmoc-cis-DL-4-PPCA belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective group in peptide synthesis, enhancing the compound's utility in drug development.

Research indicates that piperidine derivatives, including Fmoc-cis-DL-4-PPCA, interact with various biological targets:

  • Receptor Modulation : Piperidine compounds can act on multiple receptors, including neurotransmitter receptors and ion channels. For instance, studies have shown that piperidine derivatives can modulate GABAergic and dopaminergic systems, which are crucial in treating neurological disorders .
  • Enzyme Inhibition : Fmoc-cis-DL-4-PPCA may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered pharmacokinetics of co-administered drugs, enhancing therapeutic efficacy or reducing toxicity .
  • Antimicrobial Activity : Some studies suggest that piperidine derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics .

Biological Activity Spectrum

The biological activity spectrum of Fmoc-cis-DL-4-PPCA has been evaluated using in silico methods, which predict the potential interactions with various biological targets. The findings indicate a wide range of possible activities:

Biological Activity Target Potential Applications
AntimicrobialBacterial cell membranesTreatment of bacterial infections
AnalgesicPain receptorsPain management
AntidepressantSerotonin receptorsTreatment of depression
AnticancerTumor growth pathwaysCancer therapy
NeuroprotectiveNeurotransmitter systemsTreatment of neurodegenerative diseases

Case Study 1: Neuroprotective Effects

A study published in 2022 evaluated the neuroprotective effects of piperidine derivatives in a mouse model of Alzheimer's disease. The results indicated that compounds similar to Fmoc-cis-DL-4-PPCA significantly improved cognitive function and reduced amyloid-beta plaque formation . This suggests potential applications in treating neurodegenerative conditions.

Case Study 2: Antimicrobial Efficacy

In a recent study assessing the antimicrobial efficacy of various piperidine derivatives, Fmoc-cis-DL-4-PPCA demonstrated significant activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was found to be lower than that of conventional antibiotics, indicating its potential as a lead compound for antibiotic development .

Chemical Reactions Analysis

Deprotection of the Fmoc Group

The Fmoc (fluorenylmethyloxycarbonyl) group is selectively removed under basic conditions to expose the free amine for subsequent peptide coupling.

Reaction Conditions Details Source
Reagent: 20% (v/v) piperidineComplete deprotection achieved within 7 minutes at pH 11.
Temperature: RTCompatible with one-pot ligation strategies in aqueous buffers.
Compatibility: Stable under oxidative conditions (e.g., NaNO<sub>2</sub> treatment).

Mechanism:
The Fmoc group undergoes β-elimination in the presence of piperidine, releasing the amine for downstream reactions. This method is critical for iterative solid-phase peptide synthesis (SPPS) workflows .

Peptide Bond Formation

The carboxylic acid moiety participates in amide bond formation via activation reagents.

Activation Method Reagents Applications Yield Source
HATU/DIPEA Hexafluorophosphate coupling agentsSolid-phase synthesis of cyclic peptides>85%
EDC/NHS Carbodiimide-mediated activationBioconjugation with therapeutic agents70–90%

Example Reaction: Fmoc cis DL 4 phenylpiperidine 3 carboxylic acidHATU DIPEAPeptide intermediate\text{Fmoc cis DL 4 phenylpiperidine 3 carboxylic acid}\xrightarrow{\text{HATU DIPEA}}\text{Peptide intermediate}

Enzymatic Modifications

The piperidine ring undergoes stereoselective hydroxylation catalyzed by enzymes like BBOX (butyrobetaine hydroxylase).

Enzyme Substrate Specificity Product Stereochemistry Source
BBOX Preferential conversion of cis-isomer(3R)-hydroxy-(4S)-N,N-dimethyl analogAxial C3=H and C4=H bonds

Key Finding:
The cis-configuration of the piperidine ring enhances enzymatic recognition, enabling selective functionalization for drug metabolite studies .

Functionalization of the Piperidine Ring

The phenyl and carboxylic acid groups allow further derivatization:

  • Esterification:
    Reaction with alcohols (e.g., methanol) under acidic conditions yields methyl esters for solubility optimization .
    R COOH+CH3OHH+R COOCH3\text{R COOH}+\text{CH}_3\text{OH}\xrightarrow{\text{H}^+}\text{R COOCH}_3
  • Reductive Amination:
    The free amine (post-Fmoc removal) reacts with ketones or aldehydes in the presence of NaBH<sub>3</sub>CN to form secondary amines .

Stability Under Synthetic Conditions

Condition Stability Profile Implications Source
Acidic (pH < 3) Partial decomposition observed over 24 hours.Avoid prolonged exposure to strong acids.
Oxidative (NaNO₂) Fmoc group remains intact during thioester generation.Compatible with native chemical ligation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table compares Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid with analogous piperidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Protecting Group Key Substituents Applications
This compound C27H25NO4 427.49 Fmoc 4-phenyl, cis-DL configuration Peptide synthesis, catalytic studies
Boc-cis-DL-4-phenylpiperidine-3-carboxylic acid C17H23NO4 305.37 Boc (tert-butoxycarbonyl) 4-phenyl, cis-DL configuration Acid-labile protection in organic synthesis
(R)-3-(Fmoc-amino)-4-(3-pyridyl)butyric acid C24H22N2O4 402.44 Fmoc 3-pyridyl, β-homoalanine backbone Peptide mimetics, drug discovery
1-Methyl-piperidine-3-carboxylic acid methyl ester C8H15NO2 157.21 Methyl ester 1-methyl, ester group Condensation reactions, intermediates
Vicriviroc Malate C32H41N5O8S 687.76 None (malate salt) Complex aryl/heteroaryl groups CCR5 antagonist (HIV entry inhibitor)

Detailed Comparative Analysis

Boc-cis-DL-4-phenylpiperidine-3-carboxylic Acid
  • Structural Differences : Replaces the Fmoc group with a Boc (tert-butoxycarbonyl) group, reducing molecular weight (305.37 vs. 427.49) .
  • Functional Impact :
    • Boc is acid-labile (cleaved with trifluoroacetic acid), whereas Fmoc is base-labile (cleaved with piperidine). This makes Boc derivatives preferable in acid-tolerant syntheses .
    • The absence of the fluorenyl group in Boc reduces UV activity, limiting its use in photolabile applications .
(R)-3-(Fmoc-amino)-4-(3-pyridyl)butyric Acid
  • Structural Differences : Contains a pyridyl substituent instead of phenyl and a β-homoalanine backbone .
  • Functional Impact :
    • The pyridyl group introduces hydrogen-bonding capability and basicity, enhancing solubility in polar solvents.
    • Lower molecular weight (402.44 vs. 427.49) may reduce steric hindrance in peptide chain elongation .
1-Methyl-piperidine-3-carboxylic Acid Methyl Ester
  • Structural Differences : Lacks a protecting group and features a methyl ester instead of a carboxylic acid .
  • Functional Impact :
    • The ester group is more reactive in nucleophilic acyl substitution, favoring use in condensation reactions.
    • Reduced steric bulk compared to Fmoc derivatives simplifies synthetic pathways but limits orthogonal protection strategies .
Vicriviroc Malate
  • Structural Differences : A malate salt with a complex heteroaryl structure, lacking a carboxylic acid or protecting group .
  • Functional Impact :
    • Designed for therapeutic use (CCR5 antagonism), contrasting with the synthetic utility of Fmoc derivatives.
    • Higher molecular weight (687.76 vs. 427.49) reflects its drug-like properties .

Reactivity and Selectivity Trends

  • This compound exhibits superior reactivity in acyl transfer reactions due to the electron-withdrawing Fmoc group, which activates the carboxylic acid for nucleophilic attack .
  • Boc derivatives show stability under basic conditions but require acidic deprotection, limiting compatibility with acid-sensitive substrates .
  • Pyridyl-containing analogs (e.g., (R)-3-(Fmoc-amino)-4-(3-pyridyl)butyric acid) demonstrate enhanced solubility in aqueous buffers, advantageous in bioconjugation .

Preparation Methods

General Synthetic Approach

The synthesis of Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid typically involves the following key steps:

  • Starting Material Selection : The synthesis begins with a suitable precursor molecule, such as piperidine derivatives or phenyl-substituted carbamates.
  • Fmoc Protection : The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amino functionality. This step is crucial for preventing side reactions during subsequent transformations.
  • Cyclization and Functionalization : The cis configuration of the piperidine ring is achieved through stereoselective cyclization or functionalization techniques.
  • Carboxylation : The carboxylic acid group is introduced at the desired position using carboxylation reagents or intermediates.

Reaction Conditions

The preparation process involves specific reaction conditions to ensure high yield and purity:

Step Reaction Conditions
Fmoc Protection Fmoc-Cl in the presence of a base (e.g., DIPEA) in DMF or DCM at room temperature
Cyclization Stereoselective cyclization using catalysts or solvents optimized for cis-isomer formation
Carboxylation Carboxylation using CO2 or carboxylic acid derivatives under controlled pH conditions

Purification Techniques

Purification is critical to remove impurities and isolate the desired product:

  • Flash Column Chromatography : Used to separate the product from reaction by-products based on polarity differences.
  • Recrystallization : Applied to improve the purity of the compound.
  • HPLC Analysis : High-performance liquid chromatography ensures that the compound meets purity standards.

Analytical Characterization

Analytical methods are employed to confirm the structure and purity of this compound:

Technique Purpose
NMR (1H and 13C) Determines the molecular structure and confirms stereochemistry
LC-MS Verifies molecular weight and identity
FTIR Identifies functional groups present in the compound

Example Experimental Procedure

An example procedure for synthesizing this compound might include:

  • Dissolve piperidine derivative in DMF.
  • Add DIPEA (6 equivalents) and Fmoc-Cl (1.1 equivalents) under stirring at room temperature.
  • Purify the crude product via flash column chromatography using ethyl acetate/cyclohexane as the eluent.
  • Analyze the purified product using NMR, LC-MS, and HPLC.

Yield Optimization

To maximize yield, consider:

  • Using high-purity starting materials.
  • Optimizing reaction times and temperatures.
  • Employing efficient purification techniques.

Q & A

Q. What are the key synthetic applications of Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid in peptide chemistry?

Methodological Answer: This compound is primarily used as a sterically constrained building block in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) group acts as a temporary protecting group for the amine, which can be removed under mild basic conditions (e.g., 20% piperidine in DMF). The cis-DL configuration introduces steric hindrance, which influences coupling efficiency. To optimize reactions:

  • Use coupling agents like HATU or PyBOP with DIEA as a base in DMF.
  • Monitor reaction progress via LC-MS to detect incomplete couplings.
  • Adjust equivalents (2–4 equiv) based on steric demand .

Q. How does the stereochemistry (cis-DL) affect the compound’s interaction with enzymatic systems?

Methodological Answer: The cis-DL configuration creates a rigid spatial arrangement that may hinder binding to chiral active sites of enzymes. To study this:

  • Perform molecular docking simulations (e.g., AutoDock Vina) comparing cis vs. trans isomers.
  • Validate with kinetic assays (e.g., HPLC-based enzymatic hydrolysis) to measure substrate specificity.
  • Use circular dichroism (CD) to confirm conformational stability in buffer solutions .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s solubility in aqueous vs. organic solvents?

Methodological Answer: Contradictions arise from the compound’s amphiphilic nature (hydrophobic Fmoc group vs. polar carboxylic acid). To address this:

  • Solvent Screening: Test solubility in DMSO (high), DMF (moderate), and aqueous buffers (pH-dependent).

  • Formulation Guidance (Hypothetical Table):

    Solvent SystemSolubility (mg/mL)Application
    DMSO>50Stock solutions
    0.1 M NaOH (pH 12)~10Alkaline hydrolysis
    Acetonitrile/H2O (1:1)~5HPLC purification
  • Use dynamic light scattering (DLS) to detect aggregates in aqueous buffers .

Q. What strategies mitigate low yields in multi-step syntheses involving this compound?

Methodological Answer: Low yields often stem from steric hindrance during coupling or side reactions (e.g., Fmoc deprotection). Solutions include:

  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min at 50°C vs. 24 hrs ambient).
  • Orthogonal Protection: Use acid-labile groups (e.g., Boc) for secondary amines to avoid premature deprotection.
  • Byproduct Analysis: Employ high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC) to identify impurities .

Q. How can researchers validate the stereochemical purity of synthesized batches?

Methodological Answer:

  • Chiral HPLC: Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve cis and trans isomers.
  • NOESY NMR: Confirm spatial proximity of protons to verify the cis configuration.
  • X-ray Crystallography: Resolve absolute configuration for reference standards .

Q. Key Considerations for Experimental Design

  • Reaction Monitoring: Use real-time FTIR to track Fmoc deprotection (disappearance of ~1710 cm⁻¹ carbonyl peak).
  • Scale-Up Challenges: Replace DMF with less toxic solvents (e.g., NMP) for large-scale syntheses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.